molecular formula C9H11NO4S B3032849 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-(methylsulfanyl)butanoic acid CAS No. 57079-10-4

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-(methylsulfanyl)butanoic acid

Cat. No.: B3032849
CAS No.: 57079-10-4
M. Wt: 229.26 g/mol
InChI Key: ATFCLRKMRVDLPC-UHFFFAOYSA-N
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Description

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-(methylsulfanyl)butanoic acid is a complex organic compound characterized by the presence of a pyrrole ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-(methylsulfanyl)butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrrole derivative with a butanoic acid precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-(methylsulfanyl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
  • 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile

Uniqueness

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-(methylsulfanyl)butanoic acid is unique due to the presence of both a pyrrole ring and a methylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research and application development.

Properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-15-5-4-6(9(13)14)10-7(11)2-3-8(10)12/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFCLRKMRVDLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313042
Record name 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-(methylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57079-10-4
Record name NSC266057
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-(methylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-(methylsulfanyl)butanoic acid
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2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-(methylsulfanyl)butanoic acid
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2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-(methylsulfanyl)butanoic acid
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2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-(methylsulfanyl)butanoic acid
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2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-(methylsulfanyl)butanoic acid
Reactant of Route 6
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-(methylsulfanyl)butanoic acid

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